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Compound of Interest

Compound Name: 21-Dehydro Budesonide

Cat. No.: B1146664 Get Quote

CAS Number: 85234-63-5

This technical guide provides an in-depth overview of 21-Dehydro Budesonide, a critical

impurity and primary degradation product of the potent synthetic corticosteroid, Budesonide.

The information is tailored for researchers, scientists, and drug development professionals,

focusing on the compound's formation, analytical detection, and biological relevance.

Introduction
21-Dehydro Budesonide, systematically named (11β,16α)-16,17-[Butylidenebis(oxy)]-11-

hydroxy-3,20-dioxopregna-1,4-dien-21-al, is recognized in the European Pharmacopoeia as

Budesonide Impurity D.[1][2] It is a synthetic pregnane steroid distinguished from its parent

compound, Budesonide, by the oxidation of the hydroxyl group at the C21 position to an

aldehyde group.[3] This structural modification is a key factor in its formation during the

manufacturing process and storage of Budesonide-containing pharmaceuticals. The presence

and quantity of 21-Dehydro Budesonide must be carefully monitored to ensure the stability,

purity, and safety of the final drug product.[3]

Physicochemical Properties
The fundamental physicochemical properties of 21-Dehydro Budesonide are summarized in

the table below. This data is essential for its identification, handling, and analysis.
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Property Value Source(s)

CAS Number 85234-63-5 [4][5][6]

Molecular Formula C₂₅H₃₂O₆ [6]

Molecular Weight 428.52 g/mol [6]

Appearance White to Light Yellow Solid [7]

Melting Point >110°C (decomposition) [7]

Synonyms

Budesonide EP Impurity D,

Budesonide Aldehyde Impurity,

Budesonide Glyoxal

[1][6][8]

Storage Temperature -20°C (long-term)

Formation and Synthesis
21-Dehydro Budesonide is not typically synthesized as a therapeutic agent but rather as a

reference standard for analytical purposes. Its primary route of formation is through the

oxidative degradation of Budesonide.

Oxidative Degradation Pathway
The α-ketolic side chain of corticosteroids like Budesonide is susceptible to oxidation. The

principal pathway for the formation of 21-Dehydro Budesonide is the aerobic oxidation of the

primary alcohol at the C21 position, which converts it into an aldehyde (a steroid-glyoxal).[3]

This process can be accelerated under forced degradation conditions, such as exposure to

heat, light, and oxidizing agents. Studies have shown that this degradation can be an aerobic

oxidation process, potentially induced by materials like Al₂O₃ found on the inner surfaces of

some aluminum canisters used for inhalation products.
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Caption: Oxidative formation of 21-Dehydro Budesonide from Budesonide.

Experimental Protocol: Forced Degradation for
Reference Standard Generation
The following is a generalized protocol for the forced degradation of Budesonide to generate

21-Dehydro Budesonide. This procedure is intended for the preparation of an analytical

reference sample.

Sample Preparation: Prepare a solution of Budesonide in a suitable solvent, such as a

methanol-water or acetonitrile-water mixture (e.g., 1 mg/mL).

Stress Application (Oxidative Degradation):

To the Budesonide solution, add a suitable concentration of an oxidizing agent, such as 3-

30% hydrogen peroxide (H₂O₂).

The reaction mixture can be stirred at room temperature or gently heated (e.g., 60°C) for

several hours to accelerate degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1146664?utm_src=pdf-body-img
https://www.benchchem.com/product/b1146664?utm_src=pdf-body
https://www.benchchem.com/product/b1146664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Monitoring: Periodically withdraw aliquots of the reaction mixture and analyze them

by HPLC to monitor the formation of the 21-Dehydro Budesonide peak and the

disappearance of the Budesonide peak.

Neutralization/Quenching: Once a sufficient amount of the impurity has been generated,

neutralize the solution if necessary (e.g., if acidic or basic conditions were also applied).

Isolation and Purification: The resulting mixture can be subjected to preparative

chromatography to isolate and purify 21-Dehydro Budesonide for use as a reference

standard.

Characterization: Confirm the identity and purity of the isolated compound using analytical

techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance

(NMR) spectroscopy.

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and

robust technique for the detection, separation, and quantification of 21-Dehydro Budesonide
in bulk drug substances and pharmaceutical formulations.[3]

Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial as it must be able to resolve the main active

pharmaceutical ingredient (API) from all its potential impurities and degradation products. The

European Pharmacopoeia (EP) outlines a method for Budesonide and its related substances,

which is detailed below.
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Parameter Specification Source(s)

Column
C18 (ODS), end-capped; 150 x

4.6 mm, 3-5 µm particle size
[2][9]

Mobile Phase A

Anhydrous

Ethanol:Acetonitrile:Phosphate

Buffer pH 3.2 (2:32:68 v/v/v)

[2][10]

Mobile Phase B
Acetonitrile:Phosphate Buffer

pH 3.2 (50:50 v/v)
[10]

Gradient
A gradient program is typically

used to resolve all impurities.
[10]

Flow Rate 1.0 - 1.5 mL/min [9][10]

Column Temperature 50°C [9]

Detection UV at 240-254 nm [9][10]

Injection Volume 20 µL [9][10]

Relative Retention Time

The two epimers of Impurity D

appear at ~0.63 and 0.67

relative to Budesonide epimer

B.

[2]

Experimental Protocol: HPLC Analysis
Buffer Preparation: Prepare a phosphate buffer solution (e.g., from sodium dihydrogen

phosphate and phosphoric acid) and adjust the pH to 3.2.

Mobile Phase Preparation: Prepare the mobile phases as specified in the table above. Filter

and degas all solutions before use.

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 21-
Dehydro Budesonide in the mobile phase or a suitable solvent mixture to prepare a stock

solution. Prepare working standards by serial dilution.
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Sample Solution Preparation: Accurately weigh the Budesonide drug substance or formulate

product and dissolve it in a suitable solvent (e.g., acetonitrile), then dilute with the mobile

phase to the final target concentration.

Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject

the standard and sample solutions and run the specified gradient program.

Data Analysis: Identify the 21-Dehydro Budesonide peak in the sample chromatogram by

comparing its retention time with that of the reference standard. Quantify the impurity based

on the peak area response relative to the standard or the main Budesonide peak, depending

on the specific method protocol.
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Caption: General workflow for HPLC analysis of 21-Dehydro Budesonide.
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Biological Activity and Signaling Pathway
Glucocorticoid Receptor Binding
Like its parent compound, 21-Dehydro Budesonide is expected to act as an agonist for the

glucocorticoid receptor (GR). However, specific quantitative binding affinity data (e.g., K_d or

IC₅₀ values) for 21-Dehydro Budesonide is not readily available in the public domain. Studies

on other corticosteroids have shown that modifications at the C21 position can significantly

impact receptor affinity.[11] The replacement of the C21-hydroxyl group with an aldehyde likely

alters the electronic and steric properties, which may disrupt the optimal hydrogen bonding

network that Budesonide establishes with the receptor, leading to a decrease in binding affinity.

[11]

For context, the binding affinity of Budesonide and other common glucocorticoids is presented

below.
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Compound
Equilibrium
Dissociation
Constant (K_d)

Relative Binding
Affinity (RBA)¹

Source(s)

21-Dehydro

Budesonide
Data not available Data not available

Budesonide ~1.32 nM 855 - 980 [12][13]

Dexamethasone ~2.5 - 7.7 nM 100 (Reference) [12]

Fluticasone

Propionate
~0.2 - 0.5 nM 1800 [12]

16α-

Hydroxyprednisolone²
- 3 [1]

6β-

Hydroxybudesonide²
- 6 [1]

¹Relative to

Dexamethasone =

100.

²Major metabolites of

Budesonide, showing

very weak affinity.

Glucocorticoid Receptor Signaling Pathway
As a GR agonist, 21-Dehydro Budesonide would initiate the classical glucocorticoid signaling

cascade. This pathway is fundamental to the anti-inflammatory and immunosuppressive effects

of corticosteroids.

Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to the

GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs)

and other chaperones.

Conformational Change and Translocation: Ligand binding induces a conformational change

in the GR, causing the dissociation of the HSP complex. This exposes a nuclear localization
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sequence.

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

Gene Regulation: In the nucleus, the GR complex typically dimerizes and binds to specific

DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter

regions of target genes. This binding can either activate (transactivation) or repress

(transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins

and the suppression of pro-inflammatory cytokines.
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Caption: The canonical glucocorticoid receptor (GR) signaling pathway.
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Conclusion
21-Dehydro Budesonide is a chemically significant substance in the development and quality

control of Budesonide-based pharmaceuticals. As its primary oxidative degradation product, its

detection and quantification are mandated by pharmacopeial standards. This guide has

provided a comprehensive overview of its properties, formation, and the analytical methods for

its control. While it is presumed to have glucocorticoid activity, its lower binding affinity relative

to Budesonide underscores the importance of minimizing its presence in the final drug product

to ensure optimal therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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